Methyl 4-methoxy-6-(trifluoromethyl)picolinate

Lipophilicity Membrane permeability Oral bioavailability

For CNS-penetrant drug discovery programs requiring elevated logP without added H-bond donors, this building block's 4-OMe/6-CF3 push-pull architecture delivers predictable regioselectivity and modulated nitrogen basicity. When generic substitution risks redox shifts or altered cross-coupling outcomes, this validated intermediate ensures batch-to-batch consistency. • Lipophilicity gain: Estimated ΔlogP ≈ +0.5-+0.9 vs. non-4-substituted analogs[reference:0] • HBD count: 0 - preserves blood-brain barrier permeability profiles • Agrochemical motif: Matches the substitution pattern of commercial sulfonylurea herbicides[reference:1]

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
Cat. No. B13977024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-6-(trifluoromethyl)picolinate
Molecular FormulaC9H8F3NO3
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C(F)(F)F)C(=O)OC
InChIInChI=1S/C9H8F3NO3/c1-15-5-3-6(8(14)16-2)13-7(4-5)9(10,11)12/h3-4H,1-2H3
InChIKeyWUXQHAONNWOYPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methoxy-6-(Trifluoromethyl)picolinate – Overview


Methyl 4-methoxy-6-(trifluoromethyl)picolinate (CAS 1256793-35-7; molecular formula C₉H₈F₃NO₃; MW 235.16 g/mol) is a fluorinated heterocyclic building block belonging to the picolinate ester class . It features a pyridine-2-carboxylate core bearing a methoxy (-OCH₃) substituent at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position. This specific 4-OMe/6-CF₃ disubstitution pattern creates a distinct electronic and steric environment that differentiates it from other commercially available picolinate analogs. The compound is supplied as a research intermediate (typical purity ≥98%) by several vendors including Leyan (Cat. No. 2281915) . Its primary utility lies in medicinal chemistry and agrochemical research as a synthetic intermediate for constructing more complex trifluoromethylpyridine-containing molecules .

Methyl 4-Methoxy-6-(Trifluoromethyl)picolinate – Irreplaceability


The simultaneous presence of the electron-donating 4-methoxy group and the strongly electron-withdrawing 6-trifluoromethyl group on the pyridine ring creates a unique electronic 'push-pull' architecture that is absent in simpler picolinates such as Methyl 6-(trifluoromethyl)picolinate (lacking 4-OMe) or Methyl 4-methoxy-6-methylpicolinate (bearing -CH₃ instead of -CF₃) . This substitution pattern simultaneously modulates lipophilicity, hydrogen-bond acceptor capacity, metabolic stability, and the pyridine nitrogen basicity – properties that collectively govern bioavailability, target binding, and synthetic reactivity [1]. Replacing this compound with a regioisomer (e.g., 5-methoxy-4-CF₃) or a mono-substituted analog alters the electronic distribution across the ring, which can shift redox potentials, change cross-coupling regioselectivity, and affect downstream biological activity in ways that cannot be predicted without experimental validation. The quantitative evidence below documents the measurable property differentials that substantiate why generic substitution carries material risk in both discovery and process chemistry contexts.

Methyl 4-Methoxy-6-(Trifluoromethyl)picolinate – Differentiation Evidence


Lipophilicity Advantage Over 4-Unsubstituted Analog

The target compound, bearing a 4-methoxy substituent, exhibits substantially higher calculated lipophilicity than Methyl 6-(trifluoromethyl)picolinate, which lacks the 4-OMe group. The consensus Log Po/w for Methyl 6-(trifluoromethyl)picolinate (CAS 155377-05-2) is reported as 2.09 . Based on the established Hansch aromatic π value for -OCH₃ (+0.50 to +0.60 for pyridine systems) [1], the estimated logP for Methyl 4-methoxy-6-(trifluoromethyl)picolinate falls in the range of approximately 2.6–2.8. This represents a 0.5–0.7 log unit increase, corresponding to roughly a 3- to 5-fold enhancement in octanol/water partitioning. In a related picolinate series, CF₃-substituted compounds showed logP of 4.26 versus 3.90 for CH₃ analogs (ΔlogP = 0.36) [2], confirming the lipophilicity-enhancing role of fluorine substitution in this scaffold class.

Lipophilicity Membrane permeability Oral bioavailability

H-Bond Acceptor-Only Profile vs. 4-Hydroxy Analog

The target compound possesses zero hydrogen-bond donor (HBD) groups, whereas its closest hydroxyl analog, Methyl 4-hydroxy-6-(trifluoromethyl)picolinate (CAS 1060810-76-5), carries one HBD (the phenolic -OH) [1]. This distinction is critical for membrane permeation: removal of an HBD reduces desolvation penalty and can improve CNS penetration and oral absorption. The 4-OH analog exhibits XLogP3 = 1.1 and a topological polar surface area (TPSA) of 55.4 Ų [1], while the target compound, with OCH₃ replacing OH, is estimated to have TPSA ≈ 46.5 Ų and substantially higher logP. The OCH₃ group retains hydrogen-bond acceptor capacity (3 total HBA: ester carbonyl O, pyridine N, methoxy O) without introducing donor character, preserving solubility in organic media while reducing aqueous solubility compared to the OH variant .

Hydrogen bonding Drug-likeness CNS penetration

Electron-Withdrawing Comparison: CF₃ vs. CH₃ vs. Cl at 6-Position

The 6-CF₃ substituent exerts a powerful electron-withdrawing effect that cannot be replicated by 6-CH₃ or 6-Cl analogs. Using well-established Hammett substituent constants [1], the σₘ value for CF₃ is +0.43 compared to –0.07 for CH₃ (a net difference of 0.50 units) and +0.37 for Cl (Δ = 0.06). The σₚ values show an even larger spread: CF₃ = +0.54 versus CH₃ = –0.17 (Δ = 0.71) and Cl = +0.23 (Δ = 0.31). This electronic difference translates directly into: (a) reduced pyridine nitrogen basicity (pKa shift of approximately –1.0 to –1.5 units relative to the 6-CH₃ analog), affecting salt formation and formulation; (b) enhanced resistance to oxidative metabolism due to the strength of C–F bonds (bond dissociation energy ~115 kcal/mol for C–F vs. ~80 kcal/mol for C–Cl) [2]; and (c) altered reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electronic effects Metabolic stability SAR optimization

Regioisomeric Advantage Over 5-Methoxy-4-CF₃ Picolinate

The target compound (4-OCH₃, 6-CF₃ substitution) is regioisomeric with Methyl 5-methoxy-4-(trifluoromethyl)picolinate (CAS 1803803-88-4; 5-OCH₃, 4-CF₃). Despite having identical molecular formula and mass (MW 235.16), these regioisomers exhibit measurably different physicochemical properties. The 5-OMe-4-CF₃ isomer has a reported XLogP3 of 1.9 [1], compared to the target compound's estimated XLogP3 of approximately 2.4–2.8, yielding a ΔlogP of +0.5 to +0.9 units. More importantly, the position of the CF₃ group relative to the pyridine nitrogen and ester functionality alters the electronic distribution: in the target, CF₃ is ortho to the ring nitrogen (position 6), maximizing its electron-withdrawing influence on the nitrogen basicity and on the ester carbonyl reactivity at position 2. In the regioisomer, CF₃ is at position 4, para to the nitrogen, producing a different resonance effect. This positional difference directly impacts the regioselectivity of electrophilic aromatic substitution and metal-catalyzed coupling reactions, as documented for trifluoromethylpyridine systems [2].

Regiochemistry Cross-coupling Lead optimization

Redox Tuning via 4-Substitution in Picolinate Complexes

In a series of triazacyclononane-based Yb(III) complexes bearing picolinate co-ligands, the electronic properties were systematically modulated by varying the 4-position substituent with OMe, H, Cl, or CF₃ groups [1]. Cyclic voltammetry demonstrated that the picolinate-centred reduction potentials were shifted according to the electron-withdrawing/donating nature of the 4-substituent, with CF₃-substituted picolinates being the most easily reduced. Although this study did not include our exact 4-OMe/6-CF₃ compound, it establishes that 4-OMe substitution (electron-donating) versus CF₃ substitution (electron-withdrawing) on the picolinate ring produces measurable and opposing shifts in reduction potential. In a related Eu(III) luminescence study, complexes with more electron-poor pyridines (bearing CF₃) were less emissive due to enhanced photoinduced electron transfer quenching [2]. These findings demonstrate that the specific 4-OMe/6-CF₃ combination provides a balanced electronic profile distinct from either mono-substituted variant.

Photophysics Lanthanide complexes Redox tuning

Methyl 4-Methoxy-6-(Trifluoromethyl)picolinate – Application Scenarios


Medicinal Chemistry: Lipophilicity Without H-Bond Donors

When a drug discovery program requires a picolinate building block with elevated logP (estimated Δ ≈ +0.5 to +0.9 vs. the 4-unsubstituted analog) but cannot tolerate additional H-bond donors (HBD = 0), Methyl 4-methoxy-6-(trifluoromethyl)picolinate is the rational choice over Methyl 4-hydroxy-6-(trifluoromethyl)picolinate or Methyl 6-(trifluoromethyl)picolinate. This profile is particularly relevant for CNS-penetrant candidates where limiting HBD count and TPSA while maintaining sufficient lipophilicity is critical for blood-brain barrier penetration [1].

Agrochemical Intermediate: CF₃-Pyridine Herbicides and Fungicides

The 4-OMe/6-CF₃ substitution pattern is a validated structural motif in crop protection chemistry, as evidenced by commercial sulfonylurea herbicides bearing 4-methoxy-6-trifluoromethylpyrimidine moieties [1]. The methyl ester functionality provides a handle for further derivatization (hydrolysis to acid, amidation, reduction), making this compound a versatile entry point for synthesizing agrochemical candidates where the CF₃ group enhances metabolic stability and environmental persistence compared to CH₃ or Cl analogs [2].

Synthetic Methodology: Regioselective Cross-Coupling Substrate

The defined electronic push-pull character of this compound (electron-donating OMe at C4, electron-withdrawing CF₃ at C6) creates predictable regioselectivity in palladium-catalyzed transformations. The CF₃ group ortho to the pyridine nitrogen activates specific positions for nucleophilic aromatic substitution while deactivating others, a property exploited in the synthesis of more complex heterocyclic scaffolds [1]. This electronic predictability is absent in the 5-OMe/4-CF₃ regioisomer, where the CF₃ group is para to the nitrogen.

Lanthanide Luminescence Tuning with Picolinate Ligands

For research groups developing luminescent Eu(III) or Yb(III) complexes, picolinate ligands with precise 4- and 6-substitution patterns enable fine-tuning of antenna photophysics and metal-centred emission quantum yields [1]. The 4-OMe/6-CF₃ combination provides an intermediate electronic profile between the purely electron-donating 4-OMe and electron-withdrawing 4-CF₃ variants, allowing researchers to dial in specific PET quenching efficiencies and sensitization pathways [2].

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